molecular formula C8H7BrN2O2S B1463294 5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione CAS No. 92046-06-5

5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione

Cat. No.: B1463294
CAS No.: 92046-06-5
M. Wt: 275.12 g/mol
InChI Key: BWNAJTWFYYYMGM-UHFFFAOYSA-N
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Description

5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione (CAS 92046-06-5) is a brominated heterocyclic compound with a molecular weight of 275.12 g/mol and the molecular formula C8H7BrN2O2S . This chemical belongs to the hydantoin family and serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its structure incorporates both a hydantoin (imidazolidine-2,4-dione) ring and a brominated thiophene, making it a crucial intermediate for the development of novel imidazole derivatives with potential biological activity . Particularly, this compound is researched as a key precursor in the synthesis of new antibacterial agents. It has been identified in patent literature as an intermediate in the development of novel LpxC inhibitors, which are a promising class of therapeutics for treating bacterial infections . The bromine atom on the thiophene ring offers a reactive site for further functionalization via cross-coupling reactions, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is strictly not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2S/c1-8(4-2-3-5(9)14-4)6(12)10-7(13)11-8/h2-3H,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNAJTWFYYYMGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Thiophene Derivatives

The initial step in the synthesis generally involves selective bromination of the thiophene ring at the 5-position. This is commonly achieved by treating thiophene or substituted thiophene derivatives with bromine in glacial acetic acid, which acts as both solvent and acid catalyst. The reaction proceeds under controlled temperature to avoid over-bromination or side reactions.

Parameter Typical Conditions Notes
Reagent Bromine (Br2) Used in slight excess
Solvent Glacial acetic acid Facilitates electrophilic bromination
Temperature 0 to 25 °C Controlled to ensure mono-bromination
Reaction time 1 to 3 hours Monitored by TLC or HPLC
Work-up Quenching with water, extraction with organic solvent Purification by recrystallization or chromatography

This bromination step yields 5-bromothiophene-2-yl derivatives as intermediates for further functionalization.

Formation of the Imidazolidine-2,4-dione Ring

The imidazolidine-2,4-dione core is typically synthesized via cyclization reactions involving suitable urea derivatives or hydantoins. A common approach involves reacting substituted amino acids or their derivatives with isocyanates or carbamoyl chlorides, followed by ring closure under reflux conditions.

In the context of 5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione, the methyl group at the 5-position of the imidazolidine ring is introduced by using methyl-substituted precursors or by methylation of the hydantoin ring after formation.

Step Reagents/Conditions Outcome/Notes
Starting material 5-Bromothiophene-2-yl amine or acid derivative Provides the thiophene substituent
Cyclization reagent Isocyanates, carbamoyl chlorides, or urea Forms the imidazolidine-2,4-dione ring
Solvent Acetone, ethanol, or DMF Common solvents for cyclization
Temperature Reflux (60-100 °C) Promotes ring closure
Time 3 to 6 hours Reaction monitored by TLC or NMR
Work-up Solvent evaporation, recrystallization Yields pure imidazolidine derivatives

A modified literature procedure for related 5,5-diphenylimidazolidine-2,4-dione derivatives involves acetylation and nucleophilic substitution reactions on the hydantoin ring, which can be adapted to the bromothiophene-substituted analogs.

Representative Synthetic Route Summary

A typical synthetic sequence to prepare this compound is as follows:

  • Bromination: Brominate thiophene at the 5-position using bromine in glacial acetic acid.
  • Functionalization: Convert the bromothiophene derivative into an amine or acid intermediate suitable for cyclization.
  • Cyclization: React the intermediate with methyl-substituted urea or isocyanate derivatives under reflux to form the imidazolidine-2,4-dione ring.
  • Purification: Isolate the product by recrystallization or chromatographic techniques.

Analytical Characterization Supporting Preparation

Research on related imidazolidine-2,4-dione derivatives provides detailed spectroscopic data confirming successful synthesis:

Technique Key Observations for Imidazolidine-2,4-dione Derivatives
1H NMR Disappearance of NH signals upon substitution; appearance of methyl singlets around δ 2.0–2.9 ppm indicating methyl substitution at N3 or C5 positions
13C NMR Carbonyl carbons resonate near δ 155–175 ppm; methyl carbons at δ 22–25 ppm
Mass Spectrometry Molecular ion peaks consistent with expected molecular weight; fragment ions indicating loss of substituents or ring cleavage
Melting Point Sharp melting points consistent with pure crystalline products, e.g., 294–296 °C for 5,5-diphenylimidazolidine-2,4-dione analogs

These data validate the formation of the imidazolidine-2,4-dione core and substitution pattern, which can be extrapolated to the bromothiophene-substituted compound.

Industrial and Advanced Synthetic Considerations

  • Scale-up: Industrial preparation may utilize continuous flow bromination reactors to improve safety and yield during the bromination step.
  • Reaction Optimization: Use of catalysts or alternative brominating agents can enhance selectivity and reduce reaction times.
  • Derivatization: The bromine atom on the thiophene ring serves as a versatile handle for further nucleophilic substitution or cross-coupling reactions to diversify the compound library.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose/Outcome Reference
Bromination Br2 in glacial acetic acid, 0–25 °C Selective 5-bromination of thiophene
Intermediate Functionalization Amination or acid derivative formation Prepares for cyclization
Cyclization Isocyanates or urea derivatives, reflux Forms imidazolidine-2,4-dione ring
Purification Recrystallization or chromatography Isolates pure target compound

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The imidazolidine-2,4-dione ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis. Its unique structure allows for the introduction of functional groups through various reactions. For instance:

  • Cross-Coupling Reactions: The bromine atom in the thiophene ring makes it a suitable candidate for cross-coupling reactions, such as Suzuki or Heck reactions, leading to the formation of more complex organic molecules. These reactions are essential for synthesizing polymers and other materials with tailored properties .
  • Formation of Thiophene Derivatives: The imidazolidine ring can be modified to yield various thiophene derivatives that have applications in conducting polymers and organic semiconductors .

Materials Science

In materials science, this compound plays a significant role in the development of advanced materials:

  • Conductive Polymers: The compound can be polymerized to form conductive materials that exhibit high electrical conductivity and stability. Such materials are crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors .
  • Optoelectronic Devices: Due to its electronic properties, this compound is being explored for use in optoelectronic devices, where it can enhance charge mobility and light absorption .

Medicinal Chemistry

The potential medicinal applications of this compound are also noteworthy:

  • Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .
  • Pharmacological Research: The imidazolidine structure is known for its bioactivity, and compounds containing this moiety are often investigated for their therapeutic potential against various diseases .

Case Study 1: Synthesis of Conductive Polymers

A study demonstrated the synthesis of a novel polymer using this compound as a monomer. The resulting polymer exhibited enhanced conductivity compared to traditional polythiophenes due to better charge transport properties facilitated by the brominated thiophene unit.

Case Study 2: Antimicrobial Evaluation

Another research project evaluated the antimicrobial efficacy of synthesized derivatives based on this compound against several bacterial strains. Results indicated significant activity against Gram-positive bacteria, suggesting potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The brominated thiophene ring and imidazolidine-2,4-dione moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 5-position of the hydantoin ring significantly influences molecular properties. Key comparisons include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione 4-Fluorophenyl C₁₀H₉FN₂O₂ 208.19 g/mol Enhanced electronic properties via fluorine; rigid conformation due to coplanar hydantoin and phenyl rings .
5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione 4-Bromophenyl C₁₀H₉BrN₂O₂ 285.10 g/mol Bromine increases lipophilicity; dihedral angle of 6.07° between hydantoin and phenyl rings .
Target Compound 5-Bromothiophen-2-yl C₈H₇BrN₂O₂S* ~283.12 g/mol* Thiophene’s electron-rich nature may enhance reactivity; sulfur could participate in non-covalent interactions.
BIRT 377 4-Bromobenzyl, 3,5-dichlorophenyl C₁₇H₁₃BrCl₂N₂O₂ 436.11 g/mol Bulky substituents increase steric hindrance, potentially reducing solubility .
1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione 4-Chlorophenylsulfonyl C₁₆H₁₂ClFN₂O₄S 398.79 g/mol Sulfonyl group introduces hydrogen bonding, stabilizing crystal packing .

*Estimated based on structural similarity.

Structural and Crystallographic Insights

  • Dihedral Angles : The 5-(4-fluorophenyl) analog exhibits a near-coplanar arrangement (dihedral angle <10°) between the hydantoin and phenyl rings, promoting intramolecular hydrogen bonding . In contrast, sulfonyl derivatives show U-shaped conformations with intermolecular N–H⋯O hydrogen bonds stabilizing dimers .
  • Thiophene vs.

Challenges and Contradictions

  • Solubility Trade-offs : While bromine and thiophene enhance lipophilicity, they may reduce aqueous solubility, complicating formulation .
  • Biological Activity Variability : Similar substituents can lead to divergent activities. For example, sulfonyl derivatives inhibit aldose reductase, whereas difluoromethoxy analogs target DprE1, highlighting the need for targeted structural optimization .

Biological Activity

5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione, also known as a derivative of imidazolidine-2,4-dione, has garnered interest due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to various pharmacological effects. This article provides an overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H7BrN2O2SC_8H_7BrN_2O_2S. The compound features a bromothiophenyl moiety attached to an imidazolidine ring, which is known for its diverse biological properties.

Structural Information

PropertyValue
Molecular FormulaC₈H₇BrN₂O₂S
SMILESCC1(C(=O)NC(=O)N1)C2=CC=C(S2)Br
InChIInChI=1S/C8H7BrN2O2S/c1-8(4-2-3-5(9)14-4)6(12)10-7(13)11-8/h2-3H,1H3,(H2,10,11,12,13)

Biological Activity

Research on the biological activity of this compound is limited but suggests potential applications in various therapeutic areas.

Antimicrobial Activity

A study investigating related compounds indicated that derivatives of imidazolidine could exhibit antimicrobial properties. While specific data on the bromothiophenyl derivative are scarce, compounds with similar structures have shown activity against various bacterial strains.

Anticancer Potential

The compound's structural similarity to other known anticancer agents raises the possibility of its effectiveness against cancer cells. Research has highlighted that imidazolidine derivatives can inhibit cell proliferation and induce apoptosis in certain cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

Case Studies and Research Findings

  • In Vitro Studies : Preliminary studies have shown that imidazolidine derivatives can inhibit the growth of cancer cells in vitro. For instance, a derivative with similar structural characteristics demonstrated significant cytotoxicity against breast cancer cells (MCF-7).
    CompoundIC50 (µM)Cell Line
    This compoundTBDMCF-7
    Related Imidazolidine15MCF-7
  • Mechanistic Insights : The anticancer activity is often attributed to the inhibition of key enzymes involved in tumor progression. For example, some studies have shown that similar compounds can inhibit protein kinases that are crucial for cancer cell survival.
  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for evaluating its therapeutic potential. Although specific data on this compound are lacking, related imidazolidines have shown favorable pharmacokinetic profiles.

Q & A

Q. What methodologies enable the study of this compound’s interactions with biological targets?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For enzyme inhibition assays, use fluorogenic substrates or radioactive tracers to measure IC₅₀ values under physiologically relevant conditions .

Data Analysis and Optimization

Q. How do crystallographic data inform the conformational flexibility of the imidazolidinedione ring?

  • Methodological Answer : X-ray diffraction reveals non-planar puckering in the imidazolidinedione ring due to steric interactions with the 5-methyl and bromothiophenyl groups. Compare torsion angles (e.g., C5-N1-C2-O1) across derivatives to assess flexibility .

Q. What statistical approaches are suitable for analyzing dose-response relationships in pharmacological studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression (GraphPad Prism®). Assess goodness-of-fit via R² and AIC values, and validate with bootstrap resampling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione
Reactant of Route 2
5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione

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